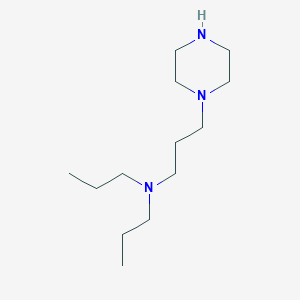

1-(3-Dipropylaminopropyl)piperazine

Overview

Description

“1-(3-Dipropylaminopropyl)piperazine” is a chemical compound with the molecular formula C13H29N3 . Its average mass is 227.389 Da .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “1-(3-Dipropylaminopropyl)piperazine” consists of a six-membered ring containing two opposing nitrogen atoms .Chemical Reactions Analysis

Piperazine derivatives, including “1-(3-Dipropylaminopropyl)piperazine”, have been synthesized through various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis

The compound has a density of 0.9±0.1 g/cm3, a boiling point of 298.5±8.0 °C at 760 mmHg, and a flash point of 120.8±13.1 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds .Scientific Research Applications

Antibacterial and Biofilm Inhibition

1-(3-Dipropylaminopropyl)piperazine derivatives have shown significant efficacy in antibacterial activities and biofilm inhibition. A study by Mekky and Sanad (2020) highlights the synthesis of novel bis(pyrazole-benzofuran) hybrids using 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine. These compounds exhibited superior antibacterial efficacies and biofilm inhibition activities compared to Ciprofloxacin, a common antibiotic.

Central Pharmacological Activity

Piperazine derivatives, including 1-(3-Dipropylaminopropyl)piperazine, are extensively studied for their central pharmacological activity. A study by Brito et al. (2018) discusses piperazine derivatives' roles in various central therapeutic applications, such as antipsychotic, antidepressant, and anxiolytic applications. These compounds act primarily through the activation of the monoamine pathway.

Antioxidant Activity

Piperazine derivatives also display promising antioxidant properties. Andonova et al. (2014) synthesized several aryl/aralkyl substituted piperazine derivatives, which exhibited substantial in vitro antioxidant activity. The presence of a hydroxyl group in these structures was essential for their antioxidant properties.

Therapeutic Potential in Allergic Rhinitis

The use of 1,4-disubstituted piperazine derivatives in treating inflammatory diseases, particularly allergic rhinitis, has been explored. A study by Norman (2007) discusses a H3 antagonist piperazine derivative with low CNS penetration, showing promise in this area.

Antimicrobial Agents

Piperazine derivatives have been explored as potential antimicrobial agents. Patil et al. (2019) synthesized and evaluated a series of new piperazine derivatives for their antibacterial and antifungal potential. These compounds displayed encouraging results against various bacterial and fungal strains.

Antitubercular and Antifungal Activities

Deshmukh et al. (2019) synthesized novel piperazine tethered dimeric 1,2,3-triazoles, which showed promising antitubercular activity against Mycobacterium tuberculosis. These compounds also exhibited antifungal and antioxidant activities, as discussed in their study Deshmukh et al. (2019).

HIV-1 Reverse Transcriptase Inhibitors

Romero et al. (1994) explored analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride (U-80493E) for their inhibition of HIV-1 reverse transcriptase. They found that bis(heteroaryl)piperazines (BHAPs) were significantly more potent than the lead molecule, highlighting the potential of piperazine derivatives in HIV treatment Romero et al. (1994).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 1-(3-Dipropylaminopropyl)piperazine, also known as 3-(Piperazin-1-yl)-N,N-dipropylpropan-1-amine, is the GABA receptor . GABA (γ-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid, the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

1-(3-Dipropylaminopropyl)piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This action is thought to be caused by blocking acetylcholine at the myoneural junction .

Biochemical Pathways

The action of 1-(3-Dipropylaminopropyl)piperazine affects the GABAergic pathway. By acting as an agonist at the GABA receptor, it enhances the effect of GABA, leading to increased inhibitory effects within the nervous system . This results in the paralysis of parasites, allowing the host body to easily expel the invasive organism .

Pharmacokinetics

It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The molecular and cellular effects of 1-(3-Dipropylaminopropyl)piperazine’s action primarily involve the paralysis of parasites. By binding to the GABA receptors on the muscle membrane, it causes hyperpolarization of nerve endings, leading to flaccid paralysis . This allows the host body to easily remove or expel the invading organism .

properties

IUPAC Name |

3-piperazin-1-yl-N,N-dipropylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N3/c1-3-8-15(9-4-2)10-5-11-16-12-6-14-7-13-16/h14H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INURTONYJXVENS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371133 | |

| Record name | 1-(3-Dipropylaminopropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Dipropylaminopropyl)piperazine | |

CAS RN |

827614-51-7 | |

| Record name | N,N-Dipropyl-1-piperazinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827614-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Dipropylaminopropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 827614-51-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)

![4-Chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1363383.png)